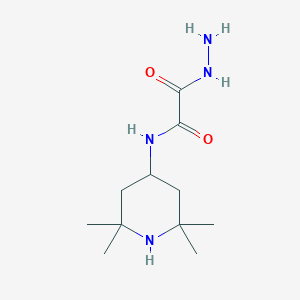
Hlamp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hlamp, also known as Heterodimeric L-Amino Acid Transporter, is a protein that plays a crucial role in the transport of amino acids across the cell membrane. The protein is composed of two subunits, 4F2hc and LAT1, and is primarily expressed in various tissues such as the brain, kidneys, and placenta. Hlamp has been the subject of extensive scientific research due to its potential applications in the diagnosis and treatment of various diseases.
Mécanisme D'action
Hlamp functions as a transporter protein, facilitating the transport of amino acids across the cell membrane. The protein is highly selective, with a preference for large neutral amino acids such as leucine, isoleucine, and valine. Hlamp is also involved in the regulation of mTOR signaling, which plays a crucial role in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Hlamp has been shown to have several biochemical and physiological effects. The protein plays a critical role in the regulation of amino acid homeostasis, which is essential for cell growth and survival. Hlamp is also involved in the regulation of glucose metabolism, insulin signaling, and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying Hlamp is its high expression in various tissues, which makes it a suitable target for research. The protein is also relatively easy to purify and study in vitro. However, one of the limitations of studying Hlamp is its complex structure, which makes it challenging to study in vivo. Additionally, the high selectivity of the protein for specific amino acids can make it challenging to study its overall function in the context of the cell.
Orientations Futures
There are several future directions for research on Hlamp. One area of interest is the potential of targeting Hlamp as a therapeutic strategy for cancer treatment. Researchers are also exploring the role of Hlamp in other diseases such as neurological disorders and metabolic diseases. Additionally, there is a need for further research on the structure and function of Hlamp, which could provide insights into its overall role in the cell.
Conclusion:
Hlamp is a critical protein involved in the transport of amino acids across the cell membrane. The protein has been the subject of extensive scientific research due to its potential applications in the diagnosis and treatment of various diseases. While there are several advantages to studying Hlamp, there are also limitations that must be considered. Further research is needed to fully understand the role of Hlamp in the context of the cell and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of Hlamp involves the expression of the two subunits, 4F2hc and LAT1, in a suitable host cell. The subunits are then purified and combined to form the heterodimeric protein. Several methods have been developed for the expression and purification of Hlamp, including bacterial expression systems, mammalian cell expression systems, and insect cell expression systems.
Applications De Recherche Scientifique
Hlamp has been studied extensively in the field of cancer research, as it is highly expressed in many types of cancer cells. The protein is involved in the transport of essential amino acids such as leucine, which is known to play a critical role in the growth and survival of cancer cells. Researchers have explored the potential of targeting Hlamp as a therapeutic strategy for cancer treatment.
Propriétés
Numéro CAS |
113527-46-1 |
|---|---|
Nom du produit |
Hlamp |
Formule moléculaire |
C25H33N8O10P |
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
(2S)-6-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]-2-[(2-benzamidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C25H33N8O10P/c26-21-18-22(29-12-28-21)33(13-30-18)24-20(36)19(35)16(43-24)11-42-44(40,41)31-9-5-4-8-15(25(38)39)32-17(34)10-27-23(37)14-6-2-1-3-7-14/h1-3,6-7,12-13,15-16,19-20,24,35-36H,4-5,8-11H2,(H,27,37)(H,32,34)(H,38,39)(H2,26,28,29)(H2,31,40,41)/t15-,16+,19+,20+,24+/m0/s1 |
Clé InChI |
JCLDMRPCRYNGDI-GBGRJFDSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O |
Synonymes |
hipppuryllsyl(N-epsilon-5'-phospho)adenosine HLAMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)


![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)

![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)

![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)